(2-Fluoro-6-nitrophenyl)methanol
Overview
Description
“(2-Fluoro-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H6FNO3 . It is also known by the IUPAC name (2-fluoro-6-nitrophenyl)methanol . The compound has a molecular weight of 171.13 .
Synthesis Analysis
While specific synthesis methods for “(2-Fluoro-6-nitrophenyl)methanol” were not found in the search results, a related compound, “(2-nitrophenyl)methanol”, has been synthesized and evaluated as an inhibitor of PqsD, a key enzyme in the cell-to-cell communication of Pseudomonas aeruginosa .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-6-nitrophenyl)methanol” consists of a benzene ring with a fluoro group at the 2nd position and a nitro group at the 6th position . The benzene ring is also attached to a methanol group .Physical And Chemical Properties Analysis
“(2-Fluoro-6-nitrophenyl)methanol” has a predicted boiling point of 287.0±25.0 °C and a predicted density of 1.434±0.06 g/cm3 . It is recommended to be stored at 2-8°C . The compound is predicted to have a pKa of 13.29±0.10 .Scientific Research Applications
Chemical Building Blocks
“(2-Fluoro-6-nitrophenyl)methanol” is a chemical building block used in various scientific research . It has a molecular formula of C7 H6 F N O3 and a molecular weight of 171.126 .
Inhibitor of PqsD in Pseudomonas aeruginosa
Compounds based on a (2-nitrophenyl)methanol scaffold, which “(2-Fluoro-6-nitrophenyl)methanol” is a part of, have shown promise as inhibitors of PqsD . PqsD is a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .
Organic Synthesis
“(2-Fluoro-6-nitrophenyl)methanol” is used in organic synthesis. Its unique properties enable its application in various fields.
Pharmaceuticals
This compound is also used in the field of pharmaceuticals. Its unique properties make it a versatile material in scientific research.
Material Science
“(2-Fluoro-6-nitrophenyl)methanol” is used in material science. Its complex structure and diverse applications make it a versatile material in this field.
Biochemical Evaluation
A comprehensive series of (2-nitrophenyl)methanol derivatives, including “(2-Fluoro-6-nitrophenyl)methanol”, have been synthesized and biochemically evaluated . The in vitro potency of these inhibitors against recombinant PqsD as well as the effect of selected compounds on the production of the signal molecules HHQ and PQS in P. aeruginosa were examined .
Safety And Hazards
“(2-Fluoro-6-nitrophenyl)methanol” is classified under the GHS07 hazard class . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The compound should be handled under inert gas and protected from moisture .
Future Directions
properties
IUPAC Name |
(2-fluoro-6-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFPVDHVXUSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693205 | |
Record name | (2-Fluoro-6-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-nitrophenyl)methanol | |
CAS RN |
1643-60-3 | |
Record name | (2-Fluoro-6-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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